molecular formula C6H4BrF2NO B6162838 3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1263179-33-4

3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B6162838
CAS No.: 1263179-33-4
M. Wt: 224
InChI Key:
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Description

3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a bromine atom, a difluoromethyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one typically involves the difluoromethylation of a suitable precursor. One common method involves the reaction of a brominated pyridinone with a difluoromethylating agent under specific conditions. For example, the difluoromethylation can be achieved using reagents such as chlorodifluoromethane (Freon 22) or fluoroform in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding to enzymes and receptors. The bromine atom can participate in halogen bonding, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of a bromine atom and a difluoromethyl group on a dihydropyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one involves the reaction of 3-bromo-2-hydroxypyridine with difluoromethyl ketone in the presence of a base to form the intermediate 3-bromo-1-(difluoromethyl)pyridin-2-one. This intermediate is then reduced using sodium borohydride to yield the final product.", "Starting Materials": [ "3-bromo-2-hydroxypyridine", "difluoromethyl ketone", "base", "sodium borohydride" ], "Reaction": [ "Step 1: 3-bromo-2-hydroxypyridine is reacted with difluoromethyl ketone in the presence of a base to form the intermediate 3-bromo-1-(difluoromethyl)pyridin-2-one.", "Step 2: The intermediate is then reduced using sodium borohydride to yield the final product, 3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one." ] }

CAS No.

1263179-33-4

Molecular Formula

C6H4BrF2NO

Molecular Weight

224

Purity

95

Origin of Product

United States

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